![molecular formula C23H22N2O4S2 B2442721 (E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide CAS No. 300674-85-5](/img/structure/B2442721.png)
(E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide is a useful research compound. Its molecular formula is C23H22N2O4S2 and its molecular weight is 454.56. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
(E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide is involved in various synthesis processes. Kandeel and Youssef (2001) explored its reaction with nitrile oxides, producing compounds like Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. The study highlighted the interconversion route and structural analysis of the synthesized compounds (K. Kandeel & A. S. Youssef, 2001).
Antitumor Properties
The compound has been noted for its potential antitumor properties. Horishny and Matiychuk (2020) developed a synthesis method for similar compounds, which displayed moderate antitumor activity against various malignant tumor cells (V. Horishny & V. Matiychuk, 2020).
Microwave-Assisted Synthesis
Nace Zidar, J. Kladnik, and D. Kikelj (2009) demonstrated the use of microwave-assisted synthesis for creating derivatives of this compound, emphasizing the efficiency of this method (Nace Zidar, J. Kladnik & D. Kikelj, 2009).
Antimicrobial Activity
A 2017 study by Frolov et al. involved the synthesis of similar compounds and evaluated their antimicrobial activity. The study found significant activity against S.aureus, suggesting potential in antimicrobial applications (D. A. Frolov et al., 2017).
MMP Inhibitors in Tissue Damage
Incerti et al. (2018) researched derivatives of this compound as MMP inhibitors, highlighting their potential in treating tissue damage and inflammatory conditions (M. Incerti et al., 2018).
properties
IUPAC Name |
4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,4-dimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-14-5-7-17(15(2)10-14)24-21(26)4-3-9-25-22(27)20(31-23(25)30)12-16-6-8-18-19(11-16)29-13-28-18/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,24,26)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEXUBXNCFGXND-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.